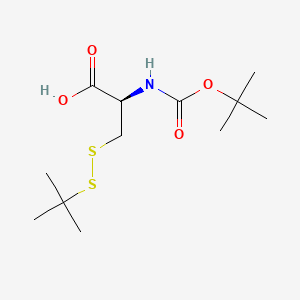

Boc-Cys(StBu)-OH

Description

Historical Development of Cysteine Thiol Protection in Peptide Synthesis

The challenge of protecting the highly reactive thiol group of cysteine has been a central theme in the evolution of peptide synthesis. bachem.comrsc.org The thiol moiety is susceptible to a range of side reactions, including oxidation to form disulfides and alkylation, which can compromise the integrity and yield of the target peptide. thieme-connect.deacs.org

Historically, the S-benzyl (Bzl) group was one of the first widely used protecting groups for cysteine, famously employed by du Vigneaud in the landmark synthesis of oxytocin. thieme-connect.de While effective, the S-Bzl group required harsh cleavage conditions, typically using sodium in liquid ammonia (B1221849) or strong acids like hydrogen fluoride (B91410) (HF), which limited its compatibility with other sensitive amino acids in a peptide sequence. bachem.comthieme-connect.de

This limitation spurred the development of a diverse toolkit of thiol protecting groups with varying stabilities and cleavage mechanisms. rsc.org The goal was to create "orthogonal" systems, where different protecting groups on the same molecule could be removed selectively under specific, mild conditions without affecting others. bachem.comresearchgate.net This pursuit led to the introduction of groups like acetamidomethyl (Acm), trityl (Trt), and the S-tert-butylthio (StBu) group. bachem.comsigmaaldrich.com The development of these varied protecting groups has been crucial for enabling the synthesis of complex peptides containing multiple disulfide bridges, allowing for their regioselective formation. researchgate.netrsc.org

Significance of Boc-Cys(StBu)-OH as a Core Amino Acid Building Block

This compound has emerged as a significant building block in peptide synthesis due to the unique properties of the S-tert-butylthio (StBu) protecting group. Its primary importance lies in its stability and orthogonality, especially within the context of Boc-based solid-phase peptide synthesis (Boc-SPPS). ruifuchemical.com

The key features contributing to its significance are:

Acid Stability : The StBu group is stable to the repetitive treatments with moderately strong acids, such as trifluoroacetic acid (TFA), which are used to remove the Nα-Boc protecting group at each step of peptide chain elongation in Boc-SPPS. ruifuchemical.compeptide.com This stability prevents premature deprotection of the cysteine side chain during the synthesis.

Orthogonal Cleavage : The StBu group is selectively cleaved under mild reducing conditions. ruifuchemical.com Reagents such as mercaptans (e.g., dithiothreitol (B142953), DTT) or trialkylphosphines can efficiently remove the StBu group without affecting acid-labile (like Boc) or other common protecting groups. sigmaaldrich.comrsc.orgruifuchemical.com This orthogonality is critical for strategies involving the controlled formation of disulfide bonds.

Application in Complex Peptide Synthesis : The ability to selectively deprotect the cysteine thiol allows for on-resin or solution-phase disulfide bridge formation. chemimpex.comsigmaaldrich.com This is invaluable for synthesizing structurally complex peptides and proteins where a specific pattern of disulfide connectivity is essential for biological activity. chemimpex.comrsc.org It also facilitates the preparation of peptides with free cysteine residues for subsequent conjugation or modification. peptide.com

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| CAS Number | 30044-61-2 | chemimpex.comruifuchemical.comchemdad.com |

| Molecular Formula | C12H23NO4S2 | chemimpex.comruifuchemical.comnih.gov |

| Molecular Weight | 309.45 g/mol | chemimpex.comruifuchemical.comnih.gov |

| Appearance | White to off-white powder | chemimpex.comchemdad.com |

| Melting Point | 116-122 °C | chemimpex.comchemdad.comchemicalbook.com |

| Optical Rotation | [α]20/D −153±3°, c = 2% in methanol | chemdad.comsigmaaldrich.comscientificlabs.com |

| Storage Temperature | 2-8°C | ruifuchemical.comchemdad.com |

Overview of Methodological Paradigms Employing this compound

This compound is a versatile reagent integrated into several methodological paradigms in peptide synthesis, most notably in Boc-SPPS and, to a lesser extent, in Fmoc-SPPS.

In Boc-SPPS: The traditional Boc/Bzl strategy relies on TFA for Nα-deprotection and a final, strong acid cleavage (e.g., HF) to remove side-chain protecting groups and release the peptide from the resin. bachem.com this compound fits seamlessly into this strategy. Since the StBu group is stable to TFA, it remains intact throughout the synthesis. bachem.com Crucially, it provides an orthogonal protection scheme. If a free thiol is required after synthesis, or if a specific disulfide bond needs to be formed before the final deprotection of other residues, the StBu group can be removed selectively using reducing agents. bachem.compeptide.com

In Fmoc-SPPS: While Fmoc-Cys(Trt)-OH is more commonly used in Fmoc-based strategies, this compound offers a valuable alternative for specific applications. acs.orggoogle.com The Fmoc strategy uses a base (typically piperidine) for Nα-deprotection and a final TFA "cocktail" for cleavage and global deprotection. rsc.org The StBu group is stable to both piperidine (B6355638) and TFA (provided reducing scavengers are avoided in the cleavage cocktail). acs.orgsigmaaldrich.com This allows for the synthesis of a fully protected peptide with an S-StBu-protected cysteine, which can be purified and then subjected to selective reduction and oxidation to form a desired disulfide bond. acs.org This approach has been utilized in the synthesis of peptide fragments and in studies of side reactions, such as epimerization at the C-terminal cysteine residue. csic.es

The following table compares the cleavage conditions for several common cysteine thiol protecting groups, highlighting the unique position of StBu.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Synthesis Strategy Compatibility | References |

| tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP, phosphines) | Boc & Fmoc | bachem.comsigmaaldrich.comrsc.orgruifuchemical.com |

| Trityl | Trt | Mild acid (e.g., TFA), often with scavengers | Primarily Fmoc | bachem.comsigmaaldrich.com |

| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297), Silver(I) salts, Iodine | Boc & Fmoc | bachem.comsigmaaldrich.com |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA), Mercury(II) acetate | Primarily Boc | sigmaaldrich.compeptide.com |

| p-Methoxybenzyl | Mob | Strong acid (e.g., HF) | Primarily Boc | bachem.com |

| Benzyl | Bzl | Strong acid (e.g., HF), Na/NH3 | Primarily Boc | bachem.comthieme-connect.de |

Structure

2D Structure

3D Structure

Properties

CAS No. |

30044-61-2 |

|---|---|

Molecular Formula |

C12H23NO4S2 |

Molecular Weight |

309.5 g/mol |

IUPAC Name |

3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H23NO4S2/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-19-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

InChI Key |

PPQRALRLGBAWHD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for Boc Cys Stbu Oh and Its Derivatives

Established Routes for the Chemical Synthesis of Boc-Cys(StBu)-OH

The compound N-(tert-butoxycarbonyl)-S-(tert-butylthio)-L-cysteine, commonly abbreviated as this compound, is a crucial building block in peptide synthesis. chemimpex.comiris-biotech.de The Boc group protects the amine, while the S-tert-butylthio (StBu) group protects the reactive thiol of the cysteine side chain. ruifuchemical.com The StBu group is stable in the acidic conditions typically used to remove the Boc group, such as with trifluoroacetic acid (TFA), making it suitable for Boc-based solid-phase peptide synthesis (SPPS). ruifuchemical.combiosynth.com

The synthesis of this compound generally involves the reaction of N-Boc-L-cysteine with a reagent that can transfer the "-S-tBu" moiety to the thiol side chain.

The introduction of the S-tert-butylthio protecting group onto the cysteine thiol is a critical step. The efficiency of this S-tert-butylation reaction is dependent on the choice of the sulfur-transfer reagent and the reaction conditions. One common method involves reacting N-Boc-cysteine with tert-butylthiosulfonate.

Optimization of these procedures focuses on maximizing yield and purity while minimizing side reactions. Key parameters for optimization include:

Solvent System: The choice of solvent can influence the solubility of reactants and the reaction rate.

pH Control: Maintaining an appropriate pH is crucial to ensure the cysteine thiol is sufficiently nucleophilic without promoting unwanted side reactions.

Temperature: Reaction temperature can affect the rate of the desired reaction versus potential decomposition or side reactions.

Stoichiometry: Careful control of the ratio of the cysteine substrate to the butylation reagent is necessary to drive the reaction to completion and avoid excess reagents that may complicate purification.

While specific optimization data for the direct synthesis of this compound is often proprietary or embedded within broader research, the principles align with general methods for thiol protection. The goal is a robust procedure that consistently provides a high yield of the desired product, free from disulfide-linked dimers or other impurities. researchgate.net

| Product | Synthetic Strategy | Scale | Reported Yield | Reference |

|---|---|---|---|---|

| Crude Eptifibatide (from Har(Pbf)-Gly-Asp(OtBu)-Trp(Boc)-Pro-Cys(StBu)-Resin) | Fmoc/tBu MW-SPPS | 1 mmol | 61% | cnr.it |

| Peptide Segment 7a (containing Cys(StBu)) | SPPS | 0.1 mmol | 25% | rsc.org |

| Peptide Segment 7b (containing Cys(StBu)) | SPPS | 0.1 mmol | 28% | rsc.org |

Optimization of S-tert-Butylation Procedures

Synthesis of N-Methylated Cysteine Analogs from this compound Precursors

N-methylated amino acids are important components of many biologically active peptides. google.comresearchgate.net A prevalent strategy for the N-methylation of N-protected amino acids involves the formation and subsequent reduction of an oxazolidinone intermediate. researchgate.netgoogle.com

The synthesis of N-methyl cysteine derivatives can be achieved by first converting an N-protected cysteine, such as this compound, into a 5-oxazolidinone. researchgate.netnih.govnih.gov This is typically accomplished by reacting the amino acid with formaldehyde (B43269) (or paraformaldehyde) under acidic catalysis, often with p-toluenesulfonic acid or camphorsulfonic acid in a solvent like toluene (B28343) or benzene. researchgate.netnih.govuq.edu.au The reaction involves a cyclodehydration where the Boc-protected amine and the carboxylic acid group of the amino acid backbone react with formaldehyde to form the five-membered oxazolidinone ring. google.comuq.edu.au

The stability of the side-chain protecting group is critical during this step. The StBu group is advantageous because it is stable under the acidic conditions required for oxazolidinone formation, whereas more acid-labile groups like trityl (Trt) can lead to deprotection and subsequent side reactions. nih.gov Research has shown that using an electronically neutral cysteine derivative, like one with StBu protection, gives better results in the oxazolidinone procedure compared to more polar derivatives. nih.gov

Formation of Oxazolidinone Intermediates

Preparation of Activated Cysteine Derivatives

For this compound to be used in peptide synthesis, its carboxylic acid group must be "activated" to facilitate the formation of an amide (peptide) bond with the amino group of another amino acid. biosynth.com This activation is a fundamental step in both solution-phase and solid-phase peptide synthesis. sci-hub.se

Activation can be achieved in two primary ways:

Formation of Active Esters: The carboxylic acid is converted into a more reactive ester, such as an N-hydroxysuccinimide (NHS) ester. These stable, isolable intermediates can then react with an amino group to form the peptide bond.

In Situ Activation: A coupling reagent is added directly to the reaction mixture containing the carboxylic acid (the this compound) and the amine component. The coupling reagent forms a highly reactive, transient intermediate that is immediately consumed. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govosti.govrsc.org

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-(tert-butoxycarbonyl)-S-(tert-butylthio)-L-cysteine |

| Boc-Cys(Trt)-OH | N-(tert-butoxycarbonyl)-S-trityl-L-cysteine |

| Boc-MeCys(StBu)-OH | N-(tert-butoxycarbonyl)-N-methyl-S-(tert-butylthio)-L-cysteine |

| Cys | Cysteine |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| Et₃SiH | Triethylsilane |

| Fmoc-Cys(StBu)-OH | N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine |

| Fmoc-MeCys(StBu)-OH | N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-(tert-butylthio)-L-cysteine |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| NHS | N-hydroxysuccinimide |

| p-toluenesulfonic acid | 4-Methylbenzenesulfonic acid |

| TFA | Trifluoroacetic acid |

| Trt | Trityl (triphenylmethyl) |

Synthesis of Boc-Cys(S-Pyr)-OH and Related Compounds

The preparation of N-Boc-S-(2-thiopyridyl)-L-cysteine (Boc-Cys(S-Pyr)-OH) and its related Z-protected analogue involves the reaction of the corresponding N-protected cysteine derivative with 2,2'-dipyridyldisulfide. nih.gov This reaction proceeds via a thiol-disulfide exchange mechanism.

Detailed Research Findings:

A general and effective method for the synthesis of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH has been reported, which involves the addition of the N-protected cysteine derivative to a solution containing an excess of 2,2'-dipyridyldisulfide. nih.gov A key aspect of this procedure is the removal of the 2-mercaptopyridine (B119420) byproduct, which is accomplished by the addition of a 0.1 M copper(II) nitrate (B79036) solution. nih.gov The final products, Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH, are obtained as stable white solids. nih.gov These derivatives are instrumental in facilitating the formation of heterodisulfide bonds during peptide synthesis. nih.gov

A detailed, representative experimental protocol for a similar transformation involves the reaction of a protected cysteine with 2,2'-dipyridyldisulfide in methanol. The reaction mixture is typically stirred at room temperature for an extended period, such as 16 hours, to ensure complete conversion. Following the reaction, the solvent is removed under reduced pressure, and the crude product is purified using silica (B1680970) column chromatography to yield the desired S-thiopyridyl protected cysteine derivative as a colorless oil.

The following interactive data table summarizes the reaction conditions based on a representative synthesis of a protected S-thiopyridyl cysteine derivative.

| Parameter | Value |

| Starting Material | Protected Cysteine Derivative |

| Reagent | 2,2'-Dipyridyldisulfide |

| Solvent | Methanol (MeOH) |

| Temperature | Room Temperature |

| Reaction Time | 16 hours |

| Purification | Silica Column Chromatography |

| Product Form | Colorless Oil |

| Yield | Quantitative |

Protecting Group Chemistry of the S Tert Butyl Moiety in Boc Cys Stbu Oh

Orthogonal Protection Strategies in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

In the realm of peptide synthesis, an orthogonal protection strategy is one that allows for the selective removal of one type of protecting group in the presence of others, without affecting them. rsc.org This concept is fundamental to the synthesis of complex peptides, where different amino acid side chains require protection. The S-tert-butylthio group of Boc-Cys(StBu)-OH fits seamlessly into this strategy within the framework of Boc-SPPS.

A cornerstone of Boc-SPPS is the repetitive removal of the Nα-Boc protecting group to allow for the coupling of the next amino acid in the sequence. This deprotection is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). ub.edu A key advantage of the S-tert-butylthio group is its pronounced stability under these acidic conditions. sigmaaldrich.comsigmaaldrich.com This resilience ensures that the cysteine thiol remains protected throughout the iterative cycles of Nα-deprotection, preventing unwanted side reactions. bachem.com

The stability of the StBu group to TFA is a critical feature that distinguishes it from other cysteine protecting groups like the trityl (Trt) group, which is labile to TFA. peptide.com This stability allows for the selective deprotection of the Nα-Boc group while the S-StBu group remains intact, a perfect illustration of orthogonality in action.

The versatility of this compound is further highlighted by its orthogonality to a range of other side-chain protecting groups commonly used in Boc-SPPS. researchgate.net These groups are typically benzyl-based and are removed at the final stage of synthesis using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). ub.edubachem.com

The S-StBu group, however, is not cleaved by these strong acids, providing another layer of orthogonality. peptide.combzchemicals.com This allows for a strategic approach where all other side-chain protecting groups can be removed while the S-StBu group remains on the cysteine residue. This feature is particularly valuable for the synthesis of peptides where a free thiol group is desired at a later stage for specific modifications or for the controlled formation of disulfide bridges. sigmaaldrich.comsigmaaldrich.com The StBu group is also compatible with other protecting groups such as the acetamidomethyl (Acm) group. ub.edu

Compatibility with Acidolytic Nα-Deprotection (e.g., Trifluoroacetic Acid)

Stability Profiles of S-tert-Butylthio Thiol Protection

The effectiveness of a protecting group is largely defined by its stability under various chemical conditions encountered during synthesis. The S-tert-butylthio group exhibits a robust stability profile, making it a reliable choice for cysteine protection in Boc-SPPS.

As previously mentioned, the S-StBu group is highly resistant to the repetitive TFA treatments used for Nα-Boc deprotection. sigmaaldrich.comsigmaaldrich.com Its stability extends to other acidic conditions as well. For instance, it is stable to the conditions used for the cleavage of peptides from certain resins. However, it is important to note that while generally stable, some partial removal of the tert-butyl group from cysteine has been observed with neat TFA in the absence of scavengers. nih.gov

Below is a table summarizing the stability of the S-StBu group in common acidic reagents used in Boc-SPPS.

| Reagent | Condition | Stability of S-StBu Group |

| Trifluoroacetic Acid (TFA) | Repetitive use for Nα-Boc deprotection | High sigmaaldrich.comsigmaaldrich.com |

| Anhydrous Hydrogen Fluoride (HF) | Final cleavage and deprotection | High bachem.com |

| Trifluoromethanesulfonic Acid (TFMSA) | Final cleavage and deprotection | High peptide.combzchemicals.com |

In more specialized applications, the stability of the S-StBu group under other reaction conditions is also a key consideration. For example, in the synthesis of peptide conjugates, a maleimide (B117702) group might be used, which can be deprotected under specific conditions. The S-StBu group has been shown to be stable under certain maleimide deprotection conditions, which involve heating in a methanol/water mixture. ub.edu This stability allows for the selective deprotection of the maleimide group without affecting the protected cysteine, enabling subsequent conjugation reactions. ub.edu

Resistance to Various Acidic Environments

Mechanisms and Selectivity of S-StBu Group Cleavage

While the stability of the S-StBu group is crucial during peptide synthesis, its selective and efficient removal at the desired stage is equally important. The cleavage of the S-StBu group is typically achieved through reduction of the disulfide bond. sigmaaldrich.comsigmaaldrich.com

This reductive cleavage is most commonly carried out using thiol-based reagents such as β-mercaptoethanol, dithiothreitol (B142953) (DTT), or benzenethiol. researchgate.net Trialkylphosphines, like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can also be employed for this purpose. sigmaaldrich.comresearchgate.net The mechanism involves the nucleophilic attack of the reducing agent on the sulfur atom of the StBu group, leading to the cleavage of the S-S bond and the liberation of the free thiol of the cysteine residue.

The choice of reducing agent and reaction conditions can influence the efficiency of the cleavage. For instance, in some cases, a combination of 20% β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in dimethylformamide (DMF) has been shown to be effective for removing the StBu group on the solid phase when other methods were unsuccessful. sigmaaldrich.comsigmaaldrich.com

The selective cleavage of the S-StBu group in the presence of other protecting groups is a testament to its orthogonality. This allows for the generation of a free cysteine thiol at a specific point in the synthetic route, which can then be used for various purposes, such as on-resin disulfide bond formation or modification with other chemical entities. sigmaaldrich.comsigmaaldrich.com

Reductive Deprotection with Thiol-Based Reagents (e.g., TCEP, Dithiothreitol)

The removal of the S-tert-butyl group is commonly achieved through reduction. Thiol-based reagents and phosphines are effective for this purpose. researchgate.net Among these, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently employed.

The deprotection of the StBu group can be sluggish, sometimes requiring hours or even days depending on the peptide sequence. rsc.org In a comparative study, the complete removal of the StBu group using DTT took significantly longer than for other protecting groups like SIT (sec-isoamyl mercaptan), with only 60% of the StBu group removed after 500 minutes in one experiment. iris-biotech.deiris-biotech.de The efficiency of DTT in deprotection can be influenced by the reaction conditions. For instance, the presence of water and a base like DIEA (N,N-diisopropylethylamine) can accelerate the removal of the StBu group. csic.es In some cases, multiple treatments with a reducing agent are necessary to achieve complete deprotection, especially when the disulfide-containing residue is sterically hindered on a solid-phase resin. csic.esresearchgate.net

TCEP is another effective reducing agent for StBu deprotection and is known to reduce disulfides over a broad pH range. sigmaaldrich.com It is not sensitive to air oxidation, which is an advantage over thiol-based reagents. sigmaaldrich.com The reaction with TCEP is irreversible and kinetically controlled. sigmaaldrich.com However, prolonged exposure to excess TCEP can lead to the undesirable desulfurization of cysteine residues. sigmaaldrich.com

The choice of reducing agent and reaction conditions is critical for achieving efficient and clean deprotection of the S-tert-butyl group. The following table summarizes key aspects of reductive deprotection.

| Reagent | Key Features & Conditions | Noteworthy Observations |

| Dithiothreitol (DTT) | Commonly used thiol-based reducing agent. researchgate.netnih.gov | Deprotection can be slow, sometimes incomplete even after extended reaction times. iris-biotech.de |

| Tris(2-carboxyethyl)phosphine (TCEP) | Water-soluble phosphine, effective over a wide pH range. researchgate.netsigmaaldrich.com | Irreversible reaction, but excess can cause desulfurization. sigmaaldrich.com |

Oxidative Conversion of S-tert-Butyl Cysteine to Cysteic Acid Residues

In addition to reductive cleavage, the S-tert-butyl group can be removed oxidatively, leading directly to the formation of cysteic acid residues. This method simplifies the process by integrating deprotection and oxidation into a single step.

Oxidizing agents such as manganese dioxide (MnO₂) or peroxy acids (e.g., peroxybenzoic acid) can convert S-tert-butylmercapto groups into sulfonic acids. google.com This oxidative deprotection is efficient for both S-trityl and S-tert-butyl groups, providing a convenient route to cysteic acid derivatives. researchgate.net The reaction is typically carried out under mild conditions, for example, at temperatures ranging from -4°C to 4°C for 10 to 60 minutes. google.com The high selectivity of agents like MnO₂ helps prevent the over-oxidation of other sensitive amino acid residues within the peptide chain.

This one-step conversion to cysteic acid offers a significant advantage by reducing the number of synthetic steps and potential side reactions, often resulting in higher crude purity of the final peptide. google.com However, it's important to note that other oxidizing agents like tert-butyl hypochlorite (B82951) can also be used for this transformation. researchgate.net When using certain oxidizing agents like iodine, side reactions such as the formation of dehydroalanine (B155165) and iodinated adducts can occur. nih.gov Similarly, hydrogen peroxide oxidation of a linear peptide containing a free thiol can lead to a sulfonic acid, while a cyclic thioether is oxidized to a sulfoxide. ub.edu

The following table outlines common oxidizing agents and their applications in converting S-tert-butyl cysteine to cysteic acid.

| Oxidizing Agent | Typical Conditions | Key Advantages |

| **Manganese Dioxide (MnO₂) ** | -4°C to 4°C, 10-60 minutes google.com | High selectivity, prevents over-oxidation of other residues. |

| Peroxy Acids (e.g., peroxybenzoic acid) | Mild conditions | Single-step deprotection and oxidation. |

| tert-Butyl Hypochlorite | N/A | Efficient for converting to sulfonyl chlorides, a precursor to cysteic acid. researchgate.net |

Factors Influencing Complete Deprotection and Minimization of Reversibility

Achieving complete and irreversible deprotection of the S-tert-butyl group is critical for the successful synthesis of cysteine-containing peptides. Several factors influence the efficiency of this process.

The deprotection of Cys(StBu) can be sequence-dependent and challenging, with the potential for incomplete removal. researchgate.net The steric hindrance around the cysteine residue can significantly slow down the deprotection reaction. researchgate.net For instance, in solid-phase peptide synthesis (SPPS), a hindered Cys(StBu) residue may require multiple or prolonged treatments with the deprotection solution. researchgate.net

The choice of cleavage cocktail during the final deprotection step in SPPS is also crucial. The use of scavengers is mandatory to prevent side reactions. bachem.com For example, during the removal of the trityl (Trt) group, which is also commonly used for cysteine protection, the high stability of the trityl cation and the nucleophilic nature of the free thiol can make the deprotection reaction reversible. sigmaaldrich.com Effective scavengers like triisopropylsilane (B1312306) (TIS) or triethylsilane are used to irreversibly quench the trityl cation. sigmaaldrich.combachem.com

Furthermore, S-tert-butylation of the liberated cysteine thiol can occur as a side reaction during acidolytic cleavage, where the thiol reacts with tert-butyl cations generated from other protecting groups. researchgate.netacs.org The extent of this side reaction can be influenced by the cleavage conditions, including the duration and the concentration of trifluoroacetic acid (TFA). acs.org Studies have shown that a two-step cleavage process, with an initial treatment with a lower concentration of TFA followed by a higher concentration, can help minimize this side reaction. acs.org The use of specific scavenger combinations, such as thioanisole (B89551) and dimethyl sulfide (B99878) (DMS) in the presence of DTT, has also been found to be beneficial. acs.org

The following table summarizes factors that influence the deprotection of the S-tert-butyl group.

| Factor | Influence on Deprotection | Strategies for Optimization |

| Steric Hindrance | Slows down the deprotection reaction. researchgate.net | Prolonged or repeated deprotection treatments. researchgate.net |

| Reversibility | Incomplete deprotection due to re-attachment of the protecting group. sigmaaldrich.com | Use of effective scavengers like TIS to trap the carbocation. sigmaaldrich.com |

| Side Reactions | S-tert-butylation of the free thiol by carbocations from other protecting groups. researchgate.netacs.org | Optimization of cleavage cocktail composition and reaction time. acs.org |

Applications of Boc Cys Stbu Oh in Advanced Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. Boc-Cys(StBu)-OH finds significant utility in both of the major SPPS strategies: Boc-SPPS and Fmoc-SPPS.

Integration into Standard Boc-SPPS Protocols

In Boc-SPPS, the temporary Nα-protecting group is the acid-labile Boc group. The StBu protecting group on the cysteine side chain is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Boc group removal. ruifuchemical.combachem.com This orthogonality is crucial for preventing premature deprotection of the highly reactive thiol group during peptide chain elongation. The StBu group is typically removed at the final cleavage step from the resin, often using strong acids like hydrogen fluoride (B91410) (HF) or with reducing agents such as mercaptans or phosphines. ruifuchemical.combachem.com

The stability of the StBu group under the acidic conditions of Boc-SPPS makes this compound a reliable choice for incorporating cysteine residues into a growing peptide chain. ruifuchemical.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com This ensures the integrity of the thiol side chain throughout the synthesis, preventing unwanted side reactions.

Utilization in Fmoc-SPPS for Specific Synthetic Objectives (e.g., Hybrid Strategies)

While the fluorenylmethyloxycarbonyl (Fmoc) group is the standard Nα-protection in Fmoc-SPPS, this compound is strategically employed in what are known as hybrid strategies. acs.orgiris-biotech.de In these approaches, the bulk of the peptide is assembled using the standard Fmoc/tBu chemistry. However, for specific purposes, a Boc-protected amino acid like this compound can be introduced.

One such objective is the synthesis of peptides with N-terminal cysteine residues. The use of Boc-Cys(Npys)-OH is common for introducing an N-terminal cysteine, as the Npys group is unstable in the piperidine (B6355638) used for Fmoc removal. sigmaaldrich.com Alternatively, a Boc-protected amino acid can be used at the N-terminus to prevent unwanted reactions during the final cleavage or subsequent modifications.

The StBu group has been found to be a satisfactory protecting group for cysteine in the context of DNA-encoded library synthesis using solution-phase Fmoc-based peptide synthesis. acs.org However, a notable side reaction can occur during Fmoc deprotection when using StBu-protected cysteine, leading to the formation of racemized piperidyl alanine-bearing residues. acs.orgthieme-connect.de

Strategies for C-Terminal Cysteine Peptide Assembly using StBu Protection

The synthesis of peptides with a C-terminal cysteine presents unique challenges, including epimerization and the formation of piperidinyl-alanine adducts, particularly when using Wang-type resins. csic.es The StBu protecting group has been utilized in studies examining these side reactions. For instance, in the synthesis of a model peptide, Boc-Leu-Ala-Cys(StBu)-O-2-CT resin was used to investigate the formation of side products upon treatment with various bases. csic.es

Research has shown that the choice of the cysteine side-chain protecting group significantly impacts the extent of these side reactions. While groups like Trt are often preferred for C-terminal cysteine to minimize these issues, the use of StBu has been documented in comparative studies. thieme-connect.decsic.es The tendency for β-elimination followed by the addition of piperidine is a known issue with C-terminal cysteine esters in Fmoc-SPPS, and this side reaction has been observed with the StBu group. thieme-connect.de

Native Chemical Ligation (NCL) and Chemoselective Coupling Strategies

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide segments. This compound plays a crucial role as a precursor in several NCL-based strategies.

Role in Cys-Free NCL and Amino Acid Surrogate Ligation

A significant advancement in NCL is the development of "cysteine-free" NCL, which allows for ligation at non-cysteine residues. This is achieved by using an amino acid surrogate containing a temporary thiol group at the N-terminus of one peptide fragment. Following ligation, this thiol is removed to reveal the native amino acid.

In a modified strategy for the synthesis of a human erythropoietin (hEPO) glycopeptide, this compound was used as a building block for the N-terminal residue of a peptide fragment. nih.gov This N-terminal cysteine served as a surrogate for an alanine (B10760859) residue. After the NCL reaction, the cysteine was converted to alanine via metal-free desulfurization. nih.gov This approach highlights the utility of this compound in enabling ligation at sites other than native cysteine residues.

Precursor for Peptide Thioester Formation in NCL

NCL requires one peptide segment to have a C-terminal thioester. This compound can be used in the synthesis of peptide crypto-thioesters, which are precursors that generate the reactive thioester in situ under NCL conditions. rsc.org For instance, in the synthesis of cysteine-rich cyclic peptides, Cys(StBu) was used as part of a thioesterification device. rsc.org The StBu group is stable during the Fmoc-SPPS assembly of the peptide chain and is subsequently converted to the active thioester.

This strategy is particularly valuable as it circumvents the challenges associated with the direct synthesis and handling of peptide thioesters, which can be unstable under standard Fmoc-SPPS conditions. iris-biotech.de The use of this compound as a precursor for these crypto-thioesters provides a robust and efficient route to the necessary components for NCL.

Facilitating the Ligation of N-Terminal Cysteine-Containing Peptide Fragments

Native Chemical Ligation (NCL) is a cornerstone of synthetic protein science, enabling the joining of two unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.gov The S-tert-butylthio (StBu) protecting group of this compound plays a crucial role in strategies that require a latent or selectively revealed N-terminal cysteine for ligation.

The StBu group is stable under the acidic conditions used for Boc-group removal and the basic conditions of Fmoc-based solid-phase peptide synthesis (SPPS), providing orthogonality. bachem.comub.edu This stability allows for the synthesis of a peptide fragment with a protected N-terminal Cys(StBu) residue while other manipulations are performed on the peptide. The StBu group can then be selectively removed to reveal the free thiol of the N-terminal cysteine immediately before the ligation step. This is typically achieved using reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govthieme-connect.de

In a notable application, researchers synthesized a glycopeptide segment of erythropoietin (hEPO) using a strategy that involved the ligation of fragments, one of which was prepared using this compound to install the N-terminal cysteine residue. nih.gov This approach allowed for the chemoselective joining of large, unprotected peptide segments in solution. nih.gov The StBu group's stability during the synthesis of the complex fragment and its clean removal to facilitate NCL were key to the success of this strategy.

Furthermore, the StBu group has been employed in tandem with other protecting groups in complex multi-step syntheses. For instance, in the synthesis of cyclic peptides, this compound was used to introduce a cysteine residue whose thiol was later deprotected for intramolecular ligation. ub.edu This highlights the versatility of the StBu protecting group in orchestrating the precise sequence of bond-forming events required in advanced peptide synthesis.

| Reagent/Method | Application in Ligation | Key Features |

| This compound | Introduction of a protected N-terminal cysteine | Stable to both Boc and Fmoc SPPS conditions. |

| TCEP | Deprotection of the StBu group | Efficiently reduces the disulfide to reveal the free thiol for NCL. |

| Native Chemical Ligation (NCL) | Joining of peptide fragments | Highly chemoselective reaction between an N-terminal cysteine and a C-terminal thioester. |

Construction of Complex Peptide Architectures

The synthesis of glycopeptides, which are peptides decorated with carbohydrate moieties, presents significant challenges due to the sensitive nature of the glycosidic bonds. The use of this compound has been documented in the synthesis of complex glycopeptides, where its orthogonal protecting group strategy is advantageous.

In the synthesis of a large glycopeptide segment of human erythropoietin (hEPO), this compound was utilized as a building block for an N-terminal residue in one of the fragments. nih.gov This allowed for the assembly of the peptide backbone without affecting the delicate glycan structures. The StBu group remained intact throughout the synthesis and was only removed during the final ligation steps. nih.gov

Additionally, in the synthesis of cell-penetrating glycopeptides, the StBu protecting group on a cysteine residue was shown to be compatible with copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a common method for attaching glycans to peptides. nih.gov The StBu group was stable during the click reaction and was later removed using dithiothreitol (B142953) (DTT) to yield the final, deprotected glycopeptide. nih.gov This demonstrates the compatibility of the StBu group with a range of biocompatible reaction conditions, making it a valuable tool in the synthesis of complex biomolecules.

N-methylation of the peptide backbone is a common strategy to enhance the proteolytic stability and membrane permeability of therapeutic peptides. lifetein.com.cn However, the synthesis of N-methylated cysteine derivatives can be challenging. A highly efficient method for the synthesis of Fmoc-MeCys(StBu)-OH has been developed starting from Fmoc-Cys(StBu)-OH. nih.govnih.gov

| Starting Material | Key Transformation | Product | Overall Yield |

| Fmoc-Cys(StBu)-OH | Oxazolidinone formation and reductive amination | Fmoc-MeCys(StBu)-OH | 91% nih.govnih.gov |

Cysteic acid, a sulfonic acid derivative of cysteine, is an important amino acid found in various biological contexts. The synthesis of peptides containing cysteic acid can be achieved by the post-synthetic modification of cysteine residues. This compound serves as an excellent precursor for this transformation.

A method has been developed for the synthesis of cysteic acid-containing polypeptides where a peptide containing S-tert-butylmercapto-protected cysteine is first synthesized using this compound. google.com The peptide resin is then treated with an oxidant, such as a manganese oxidant or a peroxidic acid, which simultaneously removes the StBu protecting group and oxidizes the thiol to a sulfonic acid, forming the cysteic acid residue. google.com This one-step deprotection and oxidation process simplifies the synthesis of these modified polypeptides.

| Precursor Residue | Oxidant | Product Residue | Key Advantage |

| Cys(StBu) | Manganese dioxide (MnO₂) or peroxy acids | Cysteic Acid | Single-step deprotection and oxidation. google.com |

Addressing Synthetic Challenges and Developing Advanced Strategies with Boc Cys Stbu Oh

Mitigation of Undesired Side Reactions during Synthesis and Cleavage

Successful peptide synthesis hinges on minimizing side reactions that can lead to impurities, low yields, and difficult purifications. When incorporating Boc-Cys(StBu)-OH, several key challenges must be addressed, including side-chain modification during cleavage, aspartimide formation, and epimerization.

A significant side reaction during the final trifluoroacetic acid (TFA)-mediated cleavage of peptides synthesized using tert-butyl (tBu) based protecting groups is the S-tert-butylation of liberated cysteine thiols. acs.orgfigshare.com This occurs when tBu cations, generated from the cleavage of protecting groups like Boc and tBu esters, react with the nucleophilic thiol side chain of cysteine. acs.orgnih.gov The use of this compound does not inherently prevent this issue, as the StBu group is typically removed post-cleavage, leaving the free thiol vulnerable during the acidic cleavage cocktail treatment.

To counteract this, a variety of scavengers are added to the TFA cleavage mixture to trap the reactive tBu cations. acs.org Common scavengers include triisopropylsilane (B1312306) (TIS) and water; however, their effectiveness can be limited, especially in complex peptides. acs.org Research has shown that the addition of other scavengers can significantly reduce the extent of S-t-butylation.

A systematic study on a model peptide demonstrated the efficacy of different scavenger cocktails in mitigating this side reaction. The results indicated that thioethers, such as thioanisole (B89551) and dimethyl sulfide (B99878) (DMS), were particularly effective. acs.org The combination of these scavengers with dithiothreitol (B142953) (DTT) in a modified two-step cleavage protocol proved to be highly beneficial. acs.orgfigshare.com This protocol involves an initial treatment with a lower concentration of TFA followed by the addition of more TFA to complete the cleavage, which helps to minimize the formation of S-tbutylated byproducts. acs.orgfigshare.com

Table 1: Efficacy of Different Scavengers in Reducing S-tButylation

| Scavenger(s) | S-tButylation (%) | Reference |

|---|---|---|

| TFA/TIS/H₂O | High | acs.org |

| TFA/TIS/H₂O/Thioanisole | 9.0 | acs.org |

| TFA/TIS/H₂O/DMS | 10.3 | acs.org |

| TFA/TIS/H₂O/DTT | Reduced | acs.org |

| TFA/TIS/H₂O/Thioanisole/DMS/DTT (Two-step) | Optimal reduction | acs.orgfigshare.com |

Data represents the relative percentage of S-tbutylated product as determined by HPLC analysis of a model peptide.

Aspartimide formation is a notorious side reaction in peptide synthesis, particularly at Asp-Xxx sequences where Xxx is a residue like Gly, Asn, Ser, or Cys. rsc.orgiris-biotech.de This intramolecular cyclization is base-catalyzed and can occur during the repeated piperidine (B6355638) treatments used for Fmoc group removal in SPPS. iris-biotech.deacs.org The resulting aspartimide can then undergo nucleophilic attack by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as epimerization at the aspartic acid residue. iris-biotech.de

Strategies to control aspartimide formation include:

Use of weaker bases: Replacing piperidine with a weaker base like morpholine (B109124) can reduce the rate of aspartimide formation, although this may lead to incomplete Fmoc removal. iris-biotech.de

Acidic additives: The addition of an acidic additive like formic acid to the piperidine solution can buffer the reaction mixture and suppress aspartimide formation. iris-biotech.deacs.org

Sterically hindered Asp protecting groups: Employing bulky protecting groups on the aspartic acid side chain, such as 3-ethyl-3-pentyl (OEpe) or 1-adamantyl (OAdm), can sterically hinder the cyclization reaction. iris-biotech.de

Backbone protection: The introduction of a protecting group on the amide backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent the initial deprotonation required for aspartimide formation. iris-biotech.de

Novel Asp protecting groups: The development of innovative protecting groups like cyanosulfurylides (CSY) has shown great promise in completely suppressing aspartimide formation. rsc.orgiris-biotech.deresearchgate.netresearchgate.net These groups are stable to the basic conditions of Fmoc removal and are cleaved under specific oxidative or acidic conditions. rsc.orgiris-biotech.deresearchgate.netresearchgate.net

Cysteine is one of the amino acids most prone to racemization during peptide synthesis. ub.edunih.gov This loss of stereochemical integrity can occur during the activation and coupling steps of peptide elongation, particularly when using strong activating reagents and bases. acs.org The resulting diastereomeric impurities can be difficult to separate and can have a significant impact on the biological activity of the final peptide. ub.edu

Several factors influence the extent of cysteine racemization, including the choice of coupling reagent, base, solvent, and the cysteine side-chain protecting group. acs.orgjst.go.jp While the StBu group is not inherently more prone to causing racemization than other protecting groups, the conditions used for coupling must be carefully chosen.

Table 2: Factors Influencing Cysteine Racemization

| Factor | Condition Favoring Low Racemization | Reference |

|---|---|---|

| Coupling Reagent | Carbodiimides (e.g., DIC) with additives (e.g., HOBt) | ub.eduacs.org |

| Base | Weaker, sterically hindered bases (e.g., collidine) | nih.govacs.org |

| Pre-activation | Avoidance of pre-activation | acs.org |

| Solvent | Less polar solvents (e.g., CH₂Cl₂-DMF mixtures) | acs.org |

| Resin | Use of 2-chlorotrityl chloride resin for C-terminal Cys | jst.go.jp |

Studies have shown that using carbodiimide-based coupling reagents like diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) results in less racemization compared to more powerful phosphonium (B103445) or aminium salt-based reagents like HBTU or HATU, especially when a strong base is used. ub.eduacs.org The use of a weaker, more sterically hindered base like 2,4,6-collidine instead of diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can also significantly suppress racemization. nih.govacs.org Furthermore, avoiding pre-activation of the amino acid and using less polar solvent systems can further minimize this side reaction. acs.org For peptides with a C-terminal cysteine, the choice of resin is also critical, with 2-chlorotrityl chloride resin being shown to effectively suppress racemization. jst.go.jp

Control of Aspartimide Formation in Peptides Containing Cysteine

On-Resin Manipulation and Post-Synthetic Derivatization

A key advantage of the StBu protecting group is its stability to a wide range of reaction conditions, which allows for selective deprotection and manipulation of the cysteine thiol while the peptide is still attached to the solid support. sigmaaldrich.combiotage.com This enables the synthesis of complex peptides with specific disulfide bond patterns or other modifications.

The S-StBu group can be selectively removed on-resin by reduction with thiols or phosphines. sigmaaldrich.comsigmaaldrich.com This generates a free thiol which can then be converted to an activated form, such as the 3-nitro-2-pyridinesulfenyl (S-Npys) group. The S-Npys group is an excellent tool for directed disulfide bond formation as it readily reacts with a free thiol to form a disulfide bond under mild conditions. bachem.comnih.govresearchgate.net

The process typically involves the following steps:

On-resin deprotection of StBu: The peptide-resin is treated with a reducing agent, such as 2-mercaptoethanol (B42355) or a trialkylphosphine, to cleave the StBu group and generate the free thiol. sigmaaldrich.comresearchgate.net The use of a base can facilitate this removal. researchgate.net

Activation with DTNP: The resin-bound peptide with the free thiol is then reacted with 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) to form the Cys(Npys) derivative. nih.govresearchgate.net

This on-resin activation strategy is particularly useful for the regioselective formation of multiple disulfide bonds in complex peptides. nih.govresearchgate.net

The ability to selectively deprotect Cys(StBu) on-resin provides a powerful method for directing disulfide bond formation. By using an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under different conditions, specific disulfide bridges can be formed in a controlled manner. nih.govresearchgate.net

For intramolecular disulfide bond formation , a common strategy involves having two cysteine residues in the peptide sequence, one protected with StBu and another with a more acid-labile group like Mmt (4-methoxytrityl). sigmaaldrich.comnih.gov The Mmt group can be selectively removed on-resin using dilute TFA, and the resulting free thiol can then be reacted with the Cys(Npys) (generated from Cys(StBu) as described above) to form the first disulfide bond. nih.gov Alternatively, after reductive removal of the StBu group, oxidation can be performed on-resin to form the disulfide bond, which is favored in the pseudodilution environment of the solid support. iris-biotech.de

For intermolecular disulfide bond formation , such as the creation of heterodimers, the on-resin activation of a Cys(StBu) residue to Cys(Npys) on one peptide chain allows for its specific reaction with a second peptide chain containing a free thiol. bachem.com This directed approach avoids the statistical mixture of homodimers and heterodimers that can result from the random oxidation of two different peptide chains.

The combination of this compound with other orthogonally protected cysteine derivatives, such as those bearing Acm (acetamidomethyl) or Trt (trityl) groups, allows for the synthesis of peptides with multiple, complex disulfide linkages. nih.govrsc.org For example, a peptide with Cys(StBu) and Cys(Acm) can be synthesized, and after cleavage from the resin, the StBu group can be reductively removed, followed by air oxidation to form the first disulfide bond. The Acm group can then be removed using iodine to form the second disulfide bond. rsc.org

Selective On-Resin Conversion of S-StBu to Activated Thiol Forms (e.g., Npys)

Solubility Enhancement of this compound Containing Peptides

The incorporation of the bulky and hydrophobic S-tert-butylthio (StBu) protecting group on cysteine residues, while offering advantages in orthogonal protection strategies, can significantly decrease the solubility of the resulting peptide. This presents a major challenge during solid-phase peptide synthesis (SPPS), purification, and subsequent handling. Researchers have explored various strategies to mitigate this issue and enhance the solubility of peptides containing this compound.

The inherent properties of the protecting group itself play a crucial role. While the tert-butylthio group is noted for enhancing stability, alternative protecting groups have been investigated for their superior solubility profiles. chemimpex.comchemimpex.com For instance, initial evidence suggests that peptides protected with the tetrahydropyranyl (Thp) group exhibit enhanced solubility compared to those with the more common trityl (Trt) group. researchgate.net Research has shown that Thp, as a nonaromatic protecting group, improves the solubility of cysteine-containing protected peptides compared to strategies using bulky aromatic protecting groups. researchgate.net

Another approach involves the use of solubility-enhancing tags. In one study, a GRGRGRG sequence was used as a spacer and solubility enhancer for a peptide conjugate. nih.gov This highlights the potential of incorporating hydrophilic sequences to counteract the hydrophobicity of the protecting group and the peptide backbone.

Furthermore, the development of novel protecting groups that also function as solubilizing agents is an active area of research. Cyanosulfurylides (CSYs) have been introduced as carboxylic acid protecting groups that not only prevent aspartimide formation but are also anticipated to improve peptide solubility due to their zwitterionic nature. ethz.chsemanticscholar.org

The table below summarizes various strategies and their impact on the solubility of peptides, including those containing modified cysteine residues.

| Strategy/Protecting Group | Observation | Research Focus |

| S-tert-butylthio (StBu) | Can decrease peptide solubility due to its bulky and hydrophobic nature. | Widely used in orthogonal protection schemes. acs.orgpeptide.com |

| Tetrahydropyranyl (Thp) | Peptides protected with Thp show enhanced solubility compared to Trt-protected peptides. researchgate.net | Investigated as a superior alternative to traditional protecting groups for improving solubility and reducing side reactions. researchgate.net |

| Solubility-Enhancing Tags | Incorporation of hydrophilic sequences (e.g., GRGRGRG) can improve the solubility of hydrophobic peptides. nih.gov | Used to counteract the hydrophobicity of the peptide and attached moieties. nih.gov |

| Cyanosulfurylides (CSY) | These zwitterionic protecting groups are expected to improve peptide solubility. ethz.chsemanticscholar.org | Developed to prevent aspartimide formation with the added benefit of enhancing solubility. ethz.chsemanticscholar.org |

| General Solubilization | Use of organic solvents (e.g., DMF), or denaturing agents (e.g., guanidine (B92328) HCl, urea) for poorly soluble peptides. lifetein.com | Standard laboratory procedures for handling hydrophobic and aggregating peptides. lifetein.com |

Comparative Analysis of S Tert Butyl Protection with Alternative Cysteine Protecting Groups

Comparison with Acid-Labile Thiol Protecting Groups (e.g., Trityl, Methoxytrityl, Diphenylmethyl)

Acid-labile protecting groups are frequently used in Fmoc-based solid-phase peptide synthesis (SPPS) due to their convenient removal during the final trifluoroacetic acid (TFA) cleavage step. sigmaaldrich.com The most common examples include Trityl (Trt), Methoxytrityl (Mmt), and Diphenylmethyl (Dpm).

The primary distinction between StBu and these acid-labile groups lies in their deprotection chemistry. StBu is stable to the acidic conditions typically used to remove tBu-based side-chain protecting groups and cleave the peptide from the resin. sigmaaldrich.compeptide.com Its removal requires specific reductive cleavage, often using agents like mercury(II) acetate (B1210297) or silver trifluoromethanesulfonate, though these methods are falling out of general use. sigmaaldrich.com More commonly, reducing agents such as thiols or phosphines are employed. nih.gov

In contrast, acid-labile groups are cleaved by acidolysis. Their lability to acid varies significantly, which can be exploited for selective deprotection.

Trityl (Trt): This is a widely used protecting group that is labile to TFA and is therefore removed during standard cleavage procedures. sigmaaldrich.comsigmaaldrich.com To ensure complete deprotection and prevent re-addition of the trityl cation to the thiol, scavengers like triisopropylsilane (B1312306) (TIS) are crucial. sigmaaldrich.com

Methoxytrityl (Mmt): The Mmt group is considerably more acid-labile than Trt. researchgate.net It can be selectively removed on-resin using dilute TFA (e.g., 0.5-1.0%), leaving other acid-labile groups like Trt and tBu-based ethers intact. sigmaaldrich.comresearchgate.net

Diphenylmethyl (Dpm): The Dpm group offers intermediate acid stability. It is stable to the dilute TFA conditions that cleave Mmt but is removed with standard 95% TFA, similar to Trt. sigmaaldrich.com

This differential lability allows for planned, sequential disulfide bond formation, a strategy not readily achievable with the single cleavage condition of StBu.

Table 1: Comparison of Cleavage Conditions for StBu and Acid-Labile Protecting Groups

| Protecting Group | Cleavage Condition | Scavenger Requirement |

| S-tert-Butyl (StBu) | Reducing agents (e.g., DTT, TCEP) | Not applicable for reduction |

| Trityl (Trt) | Standard TFA cleavage (e.g., 95% TFA) | Required (e.g., TIS, EDT) sigmaaldrich.com |

| Methoxytrityl (Mmt) | Dilute TFA (e.g., 0.5-1.0%) sigmaaldrich.comresearchgate.net | Recommended |

| Diphenylmethyl (Dpm) | Standard TFA cleavage (e.g., 95% TFA) sigmaaldrich.com | Recommended |

In the context of SPPS, "orthogonality" refers to the ability to deprotect one class of protecting groups without affecting another. iris-biotech.de The StBu group is considered orthogonal to the standard Fmoc/tBu strategy because it is stable to both the piperidine (B6355638) used for Fmoc removal and the TFA used for final cleavage and deprotection of side chains like tBu, OtBu, and Pbf. sigmaaldrich.comiris-biotech.de

Acid-labile groups have a more nuanced orthogonality profile. While Trt is generally removed along with other side-chain protecting groups in a standard Fmoc/tBu strategy, the high acid lability of Mmt allows for an orthogonal deprotection window. sigmaaldrich.com One can selectively remove the Mmt group on the resin, form a disulfide bond, and then proceed with the synthesis or final cleavage. sigmaaldrich.com The combination of Dpm and Mmt can be used for the regioselective synthesis of peptides with two disulfide bridges. sigmaaldrich.com

The StBu group's stability to acid makes it a valuable tool for forming multiple disulfide bonds in a controlled manner. For instance, a peptide can be synthesized with one cysteine protected by Trt, another by Acm (see section 6.2), and a third by StBu. The Trt group is removed with TFA, allowing the first disulfide bond to be formed. The Acm group can then be removed by iodine oxidation to form the second bridge. Finally, the StBu group is removed under reductive conditions to form the third disulfide bond.

Differential Cleavage Kinetics and Conditions

Comparison with Orthogonal Thiol Protecting Groups (e.g., Acetamidomethyl, Npys, Fluorenylmethyl, Benzyl)

A truly orthogonal protecting group can be removed under conditions that leave all other protecting groups, including the peptide-resin linkage, intact. iris-biotech.de StBu fits this description, as do several other groups like Acetamidomethyl (Acm), 3-Nitro-2-pyridinesulfenyl (Npys), Fluorenylmethyl (Fm), and Benzyl (Bzl).

A key requirement for any protecting group used in Fmoc-SPPS is stability to the piperidine solutions used for Nα-Fmoc deprotection.

S-tert-Butyl (StBu): The StBu group is highly stable to piperidine treatment. csic.es

Acetamidomethyl (Acm): The Acm group is also very stable to piperidine and the acidic conditions of final cleavage, making it a classic orthogonal protecting group. bachem.com Its removal is typically achieved with mercury(II) or silver(I) salts, or more commonly, with iodine, which simultaneously oxidizes the thiol to form a disulfide bond. peptide.com

3-Nitro-2-pyridinesulfenyl (Npys): The Npys group is known to be unstable to piperidine, which limits its application in Fmoc chemistry. sigmaaldrich.com It is often introduced at the N-terminus using a Boc-Cys(Npys)-OH building block to avoid repeated exposure to piperidine. sigmaaldrich.com

Fluorenylmethyl (Fm): The Fm group is base-labile and can be removed by piperidine, making it non-orthogonal with the Fmoc group. bachem.com

Benzyl (Bzl): The S-benzyl group is stable to piperidine and TFA but requires harsh removal conditions like HF or TFMSA, which are more characteristic of Boc-SPPS. mdpi.comthieme-connect.de

The orthogonality of StBu and groups like Acm is fundamental to the synthesis of complex, multi-disulfide-bonded peptides. bachem.com By employing pairs of orthogonally protected cysteines, disulfide bonds can be formed sequentially and with defined connectivity. researchgate.net

A common strategy involves using an acid-labile group (like Trt) for the first disulfide bond and an orthogonal group (like Acm or StBu) for the second. The Trt-protected cysteines are deprotected during TFA cleavage and can be oxidized to form the first bond. The peptide, now containing one disulfide bridge and Acm- or StBu-protected cysteines, can be purified. Subsequently, the Acm group is removed with iodine, or the StBu group is removed with a reducing agent followed by oxidation, to form the second disulfide bond. sigmaaldrich.com

The StBu group has been used in combination with other protecting groups for the regioselective, one-pot formation of two disulfide bonds in α-conotoxin SI. sigmaaldrich.com A combination of tBu and MeBzl protection was used, where the tBu groups were cleaved and oxidized first, followed by further steps to form the second disulfide. sigmaaldrich.com

Table 2: Orthogonality and Deprotection of Common Cysteine Protecting Groups in Fmoc-SPPS

| Protecting Group | Stable to Piperidine? | Stable to TFA? | Deprotection Method | Orthogonal to Fmoc/tBu? |

| S-tert-Butyl (StBu) | Yes csic.es | Yes sigmaaldrich.com | Reducing agents (e.g., TCEP, DTT) d-nb.infoiris-biotech.de | Yes |

| Acetamidomethyl (Acm) | Yes bachem.com | Yes bachem.com | I2, Hg(OAc)2, AgOTf peptide.com | Yes |

| 3-Nitro-2-pyridinesulfenyl (Npys) | No sigmaaldrich.com | Yes | Thiols, phosphines sigmaaldrich.com | No (with exceptions) |

| Fluorenylmethyl (Fm) | No bachem.com | Yes | Piperidine | No |

| Benzyl (Bzl) | Yes | Yes | HF, TFMSA thieme-connect.de | Yes (but removal is harsh) |

Relative Stability to Piperidine Treatment

Advancements in Disulfide-Based Protecting Groups as Replacements for S-StBu (e.g., SIT, MOT)

While the StBu group offers excellent orthogonality, its removal can be problematic, often being sluggish or incomplete. mdpi.comcsic.es This has spurred the development of new disulfide-based protecting groups designed to overcome these limitations.

Researchers have introduced two such groups: sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT) . csic.esnih.govacs.org These groups are based on secondary thiols with a β-methyl substituent. csic.escsic.eschemistryviews.org This structure is designed to be less sterically hindered than the tertiary thiol of StBu, making them more susceptible to cleavage by reducing agents like dithiothreitol (B142953) (DTT), while still maintaining excellent stability to piperidine during Fmoc-SPPS. csic.escsic.es

Comparative kinetic studies have demonstrated the superior deprotection efficiency of these new groups compared to StBu. csic.es

In one study, after 500 minutes of treatment with DTT, only 60% of the StBu group was removed. In contrast, the SIT group was completely removed in 160 minutes, and the MOT group was removed in just 40 minutes. csic.esiris-biotech.de

The addition of water was found to accelerate the deprotection of all groups; StBu was fully removed in 250 minutes, while SIT removal was complete in under 40 minutes. iris-biotech.de

When tested on-resin, peptides protected with SIT and MOT were fully deprotected after three short treatments with a reducing agent, whereas the StBu-protected peptide remained 13% di-protected and 21% partially protected. csic.escsic.es

Both SIT and MOT have shown high stability to 20% piperidine in DMF for extended periods, confirming their compatibility with Fmoc-SPPS. csic.escsic.es The SIT group, in particular, is highlighted as a strong candidate to replace StBu due to its excellent performance in SPPS, straightforward removal, and potentially lower cost. csic.esiris-biotech.decsic.es These advancements offer peptide chemists more reliable and efficient tools for the synthesis of complex cysteine-containing molecules.

Improved Deprotection Kinetics with Dithiol Reducing Agents

A significant drawback of the S-tert-butyl (StBu) protecting group is the often sluggish and sometimes incomplete removal by reducing agents. researchgate.netrsc.org The deprotection of Cys(StBu) can be sequence-dependent and require extended reaction times, ranging from 4 to 24 hours, which is undesirable for routine SPPS. researchgate.netsigmaaldrich.com This has led to research into alternative disulfide-based protecting groups with more favorable deprotection kinetics.

Studies have demonstrated that the removal of the StBu group can be challenging, with instances of incomplete deprotection being frequently observed. sigmaaldrich.comcsic.es In a comparative study, the deprotection of Fmoc-Cys(StBu)-OH was compared with two novel secondary thiol-based protecting groups, SIT (sec-isoamyl mercaptan) and MOT. Using dithiothreitol (DTT) as the reducing agent, the complete removal of StBu took 250 minutes. In contrast, the SIT group was removed in less than 40 minutes, and the MOT group in under 20 minutes. csic.escsic.es This highlights the significantly improved deprotection kinetics offered by these alternative protecting groups.

The efficiency of deprotection is also influenced by the reaction conditions. The presence of a base like diisopropylethylamine (DIEA) and water can accelerate the reaction. csic.es While DTT is a common reducing agent, others like β-mercaptoethanol (β-ME) and various phosphines (e.g., TCEP, PBu3, PPh3) can also be used to cleave the StBu group. researchgate.net However, the use of strong reducing agents over extended periods can lead to side reactions like desulfurization. sigmaaldrich.com

The development of groups like 2,4,6-trimethoxyphenylsulfenyl (STmp) and dimethoxyphenylthio (S-Dmp) was specifically aimed at replacing the difficult-to-remove StBu group. rsc.orgresearchgate.net Both STmp and S-Dmp can be removed in as little as 5 minutes using mild reducing agents like 5% DTT in DMF with 0.1 M N-methylmorpholine (NMM) or 20% β-ME in DMF. rsc.orgsigmaaldrich.com In contrast, under similar conditions, the removal of StBu required 3 hours with β-ME, and little to no deprotection was observed with DTT. rsc.org

The search for more efficient deprotection methods has also explored the use of additives. For instance, the presence of thioanisole (B89551) was found to be essential for the effective deprotection of StBu using 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP), whereas in its absence, the protecting group remained largely intact. nih.govresearchgate.net

| Protecting Group | Reducing Agent/Conditions | Deprotection Time | Reference |

|---|---|---|---|

| StBu | DTT, DIEA, H2O | 250 min | csic.escsic.es |

| SIT | DTT, DIEA, H2O | < 40 min | csic.escsic.es |

| MOT | DTT, DIEA, H2O | < 20 min | csic.escsic.es |

| StBu | β-mercaptoethanol | 3 hours | rsc.org |

| STmp | DTT or β-mercaptoethanol | 5 min | rsc.orgsigmaaldrich.com |

| S-Dmp | DTT or β-mercaptoethanol | 5 min | rsc.org |

Enhanced Compatibility with Fmoc/tBu SPPS Protocols

The compatibility of a cysteine protecting group with the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocol is paramount. This includes stability to the basic conditions of Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (typically trifluoroacetic acid, TFA). rsc.orgbiosynth.com

The StBu group is generally stable to both acid and piperidine, making it compatible with Fmoc SPPS. researchgate.netsigmaaldrich.com However, issues can arise. For instance, the formation of S-tert-butylated cysteine residues can occur during the final TFA cleavage due to the reaction of the liberated cysteine thiol with tBu cations generated from other protecting groups. acs.org This side reaction can be mitigated by using a cocktail of scavengers. acs.org Furthermore, when Cys(StBu) is at the C-terminus, side reactions can occur that prevent the formation of the desired product. csic.es

Alternative protecting groups have been developed to offer improved compatibility and reduce side reactions. The tetrahydropyranyl (Thp) group, for example, has been shown to be superior to StBu in Fmoc/tBu SPPS. iris-biotech.de The use of Fmoc-Cys(Thp)-OH resulted in significantly lower racemization and the formation of β-piperidinylalanine, a common side product at C-terminal cysteine residues, compared to Fmoc-Cys(StBu)-OH. sigmaaldrich.comiris-biotech.de

The SIT and MOT protecting groups, while being more labile to reducing agents than StBu, demonstrate excellent stability to piperidine during Fmoc removal steps. csic.escsic.es This orthogonality is crucial for their successful application in Fmoc/tBu SPPS. csic.escsic.es Similarly, the STmp group is stable to piperidine, providing a clear advantage over groups that may show some lability under these conditions. sigmaaldrich.com

The choice of protecting group can also influence the purity of the final crude peptide. The use of STmp, for instance, is recommended as it often yields crude peptides of high purity due to its clean and rapid removal. researchgate.net In contrast, the difficult removal of StBu can sometimes lead to a higher percentage of impurities and by-products. csic.es

| Protecting Group | Stability to Piperidine | Stability to TFA | Key Advantages in Fmoc/tBu SPPS | Reference |

|---|---|---|---|---|

| StBu | Stable | Stable | Orthogonal to many other protecting groups. | researchgate.netsigmaaldrich.com |

| Thp | Stable | Labile | Reduced racemization and β-piperidinylalanine formation. | sigmaaldrich.comiris-biotech.de |

| SIT | Stable | Stable | Excellent stability to piperidine and rapid removal with reducing agents. | csic.escsic.es |

| MOT | Stable | Stable | Excellent stability to piperidine and very rapid removal with reducing agents. | csic.escsic.es |

| STmp | Stable | Stable | Rapid and complete removal leading to high purity crude peptides. | sigmaaldrich.comresearchgate.net |

Emerging Research Directions for Boc Cys Stbu Oh in Synthetic Chemistry

Integration into Fully Automated and Scalable Peptide Synthesis Platforms

The increasing demand for peptides in therapeutics and research has accelerated the move towards fully automated solid-phase peptide synthesis (SPPS). iris-biotech.de The integration of specialized amino acids like Boc-Cys(StBu)-OH into these automated systems is a key area of development. nih.govrsc.org Research has demonstrated the successful incorporation of this compound and its Fmoc-protected counterpart, Fmoc-Cys(StBu)-OH, in various automated synthesis protocols, including those assisted by microwave energy to enhance reaction speed and efficiency. nih.govacs.org

In these platforms, peptide chains are elongated through repetitive cycles of deprotection and coupling reactions. iris-biotech.de The choice of coupling reagents is critical for achieving high yields. Reagents such as N,N'-Diisopropylcarbodiimide (DIC) combined with Oxyma Pure are often used with Fmoc-Cys(StBu)-OH in automated, microwave-assisted SPPS to facilitate efficient amide bond formation. acs.org Some automated protocols have successfully used HATU as a coupling agent for incorporating this compound derivatives. nih.govrsc.org

Scalability is another significant focus, aiming to transition from laboratory-scale to industrial-scale production efficiently. ug.edu.pl This involves optimizing reaction conditions for large-scale synthesis, which presents challenges in maintaining reaction efficiency and purity. acs.org The use of this compound has been explored in scalable syntheses of therapeutic peptides like Eptifibatide, where it serves as a cost-effective alternative to other protected cysteine derivatives. acs.orgresearchgate.net Researchers are continually refining protocols to ensure that the integration of this compound into these large-scale, automated processes is both robust and economically viable. acs.org

Table 1: Coupling Reagents Used with Cys(StBu) Derivatives in Automated SPPS

| Coupling Reagent | Typical Strategy | Advantages | Challenges |

| HATU | Fmoc or Boc | Fast activation, high efficiency. nih.gov | Higher cost compared to other reagents. |

| DIC/Oxyma Pure | Fmoc | Non-explosive alternative to HOBt, suitable for industrial scale. acs.org | May require optimization for difficult couplings. acs.org |

| DIC/Cl-HOBt | Fmoc | Used for coupling in the absence of a base to prevent side reactions. semanticscholar.org | HOBt derivatives are facing increased regulatory scrutiny. acs.org |

| HCTU | Fmoc | Effective for standard couplings in automated synthesizers. rsc.org | Potential for racemization in sensitive amino acids. |

Development of Sustainable and Green Chemical Approaches for its Utilization

In line with the growing emphasis on environmental responsibility in the chemical industry, significant research efforts are directed towards making peptide synthesis more sustainable. A major goal is to replace solvents like dimethylformamide (DMF), which is classified as a substance of very high concern, with greener alternatives. researchgate.net Studies have explored solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP) for use in SPPS. researchgate.netacs.org The challenge lies in ensuring these solvents facilitate efficient reaction kinetics and maintain high purity for processes involving building blocks like this compound. researchgate.net

Another facet of green chemistry involves optimizing reaction conditions to reduce waste and energy consumption. This includes developing safer and more efficient methods for removing protecting groups. For instance, in a scalable synthesis of the drug Eptifibatide, a key challenge was to find a greener, safer, and low-cost reducing agent for the orthogonal deprotection of the Cys(StBu) group. acs.org While dithiothreitol (B142953) (DTT) is effective, its cost is a barrier for industrial applications. acs.org Research has shown that a combination of 3-mercaptopropionic acid (MPA) and diisopropylethylamine (DIPEA) in DMF can achieve StBu deprotection effectively on a solid support. acs.org

Exploration in Peptide-Based Bioconjugation and Protein Engineering

The S-tert-butylthio (StBu) group is highly valuable in bioconjugation and protein engineering because it can be selectively removed under mild reducing conditions to expose a reactive thiol group. This allows for the precise, site-specific modification of peptides and proteins. chemimpex.comnih.gov

In bioconjugation, the exposed cysteine thiol serves as a chemical handle to attach other molecules, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) to enhance drug stability, or other bioactive moieties. chemimpex.com For example, a Cys(StBu)-containing styrene (B11656) derivative has been used in expressed protein ligation (EPL) to functionalize single-chain antibodies, demonstrating the utility of this protecting group in creating complex protein conjugates. nih.gov

In protein engineering, this compound or its Fmoc equivalent can be incorporated into a peptide sequence during SPPS to introduce a cysteine residue at a specific location. nih.govrsc.org This engineered cysteine can then be deprotected on the solid support or after cleavage. The newly available thiol can be used to form specific disulfide bridges to stabilize protein structure or to attach probes for studying protein function. semanticscholar.org However, the removal of the StBu group can sometimes be difficult, which has led to the development of alternative, more labile protecting groups like S-trimethoxyphenylthio (S-Tmp) to provide faster deprotection under mild conditions. researchgate.netacs.org Despite this, the stability of the StBu group to trifluoroacetic acid (TFA) cleavage cocktails (provided thiol scavengers are avoided) remains a significant advantage, enabling its use in orthogonal protection schemes for creating complex, multi-functional biomolecules.

Q & A

Basic Research Questions

Q. What are the standard protocols for incorporating Boc-Cys(StBu)-OH into solid-phase peptide synthesis (SPPS)?

- Methodology : this compound is typically activated using coupling agents like HBTU/HOBt in the presence of DIPEA to facilitate amino acid coupling. The tert-butylthio (StBu) group protects the cysteine thiol during synthesis, preventing unwanted oxidation or side reactions. Post-synthesis, deprotection is achieved via piperidine treatment (30% in DMF, 3 hours at 30°C) to remove the Alloc group, followed by TFA cleavage for resin removal .

- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of the activated ester. Monitor coupling efficiency via Kaiser tests or HPLC .

Q. Which analytical techniques are essential for confirming the successful incorporation and purity of this compound in synthetic peptides?

- Methodology :

- ¹H-NMR : Quantifies substitution efficiency (e.g., 84.5% substitution observed in PEG-Cys(StBu)-Boc polymers) .

- XPS (X-ray Photoelectron Spectroscopy) : Detects sulfur (S 2p3/2, S 2s peaks) to confirm cysteine presence and oligopeptide growth .

- HPLC and Mass Spectrometry : Validate peptide purity and molecular weight .

Q. How should this compound be stored and handled to prevent thiol oxidation or degradation?